

Application Notes and Protocols: "Methyl 4-Oxotetrahydrothiophene-3-carboxylate" in Agrochemical Synthesis

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Compound of Interest

Compound Name: Methyl 4-Oxotetrahydrothiophene-3-carboxylate

Cat. No.: B144383

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These application notes provide a detailed overview of the use of "**Methyl 4-Oxotetrahydrothiophene-3-carboxylate**" as a key intermediate in the synthesis of herbicidally active thiophenesulfonylureas. The protocols outlined below are based on established synthetic routes and provide a basis for the laboratory preparation of these potent agrochemicals.

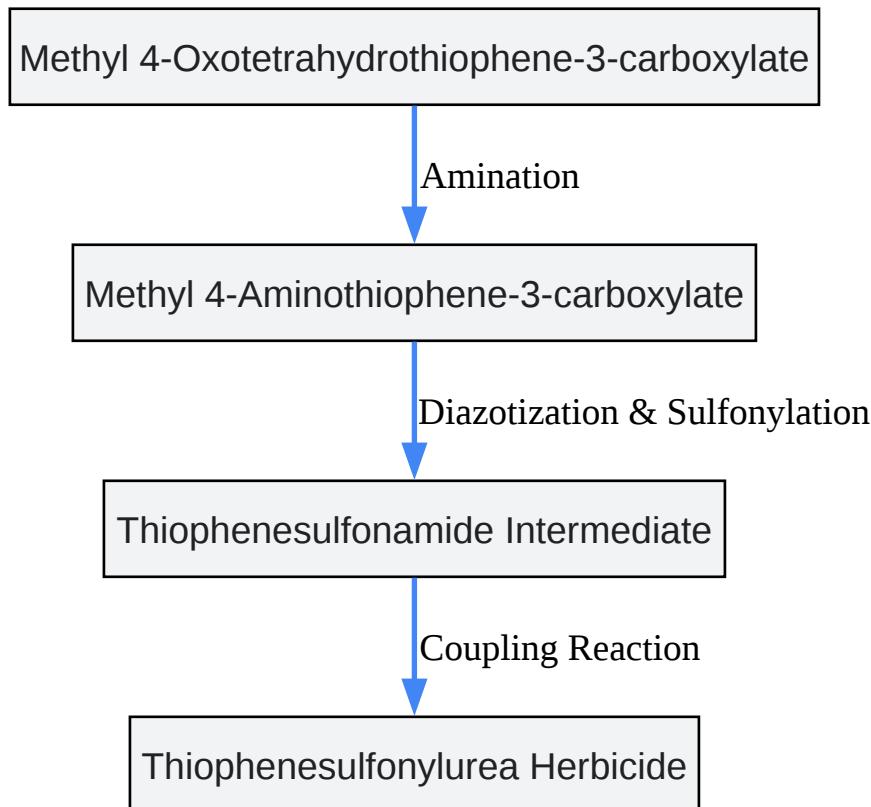
Introduction

"**Methyl 4-Oxotetrahydrothiophene-3-carboxylate**" is a versatile heterocyclic building block in organic synthesis. Its unique structural features, including a reactive ketone and an ester group on a thiophene backbone, make it a valuable precursor for the synthesis of various biologically active molecules. In the field of agrochemicals, this compound serves as a crucial starting material for the preparation of 3-aminothiophene derivatives, which are key components of a class of potent sulfonylurea herbicides.

Sulfonylurea herbicides are widely used for broad-spectrum weed control in various crops. They act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. The thiophene moiety, derived from "**Methyl 4-Oxotetrahydrothiophene-3-carboxylate**," plays a significant role in the biological activity and selectivity of these herbicides.

Synthetic Pathway Overview

The overall synthetic strategy involves a three-step process starting from "**Methyl 4-Oxotetrahydrothiophene-3-carboxylate**" to yield the final thiophenesulfonylurea herbicide.



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Figure 1: General synthetic workflow from the starting material to the final herbicide.

Experimental Protocols

Step 1: Synthesis of Methyl 4-Aminothiophene-3-carboxylate

This initial step involves the conversion of the keto-ester starting material to the corresponding aminothiophene derivative. This transformation is a critical step in functionalizing the thiophene ring for subsequent reactions.

Reaction Scheme:

Protocol:

- To a solution of **Methyl 4-oxotetrahydrothiophene-3-carboxylate** (1 equivalent) in a suitable solvent such as methanol or acetonitrile, add hydroxylamine hydrochloride (1.2 equivalents).
- Heat the reaction mixture to reflux and maintain for 1 to 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- If a precipitate forms, filter the solid. If not, pour the mixture into water and basify with an aqueous ammonia solution.
- Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.
- Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography or recrystallization to obtain pure **Methyl 4-aminothiophene-3-carboxylate**.

Quantitative Data:

Parameter	Value	Reference
Yield	57-93%	[1] [2]
Purity	>95% (after purification)	
Melting Point	85-88 °C	[3]

Step 2: Synthesis of the Thiophenesulfonamide Intermediate

The aminothiophene is converted to a key thiophenesulfonamide intermediate. This is typically achieved through a diazotization reaction followed by sulfonylation.

Reaction Scheme:

Protocol (General Procedure):

- **Diazotization:** Dissolve Methyl 4-aminothiophene-3-carboxylate (1 equivalent) in a mixture of acetic acid and water. Cool the solution to a low temperature (typically 0-5 °C) in an ice-salt bath. Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the low temperature.
- **Sulfonylation:** In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add catalytic amount of cupric chloride. Bubble chlorine gas through this solution to form sulfonyl chloride in situ.
- Slowly add the cold diazonium salt solution to the sulfonyl chloride solution, maintaining the reaction temperature below 10 °C.
- After the addition is complete, allow the reaction to stir for an additional period at low temperature.
- Pour the reaction mixture onto ice and extract the thiophenesulfonyl chloride with a suitable organic solvent.
- **Amination:** Treat the crude thiophenesulfonyl chloride with an excess of aqueous ammonia solution at low temperature to form the corresponding thiophenesulfonamide.
- Isolate the solid thiophenesulfonamide by filtration, wash with water, and dry.

Step 3: Synthesis of the Final Thiophenesulfonylurea Herbicide

The final step involves the coupling of the thiophenesulfonamide intermediate with a substituted pyrimidine derivative, typically a phenyl carbamate, to form the sulfonylurea bridge.

Reaction Scheme:

Protocol for N-((4,6-dimethoxypyrimidin-2-yl)aminocarbonyl)-3-(methoxymethyl)thiophene-2-sulfonamide:[4]

- To a solution of 3-(methoxymethyl)thiophene-2-sulfonamide (1 equivalent) and phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate (1.3 equivalents) in anhydrous acetonitrile, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.4 equivalents) as a base.[\[4\]](#)
- Stir the reaction mixture at ambient temperature for 2 hours.[\[4\]](#)
- Pour the reaction mixture onto ice and acidify to pH 3 with hydrochloric acid.[\[4\]](#)
- Isolate the precipitated solid product by filtration.[\[4\]](#)
- Alternatively, extract the product with methylene chloride, dry the organic layer over magnesium sulfate, filter, and evaporate the solvent to obtain the desired thiophenesulfonylurea herbicide.[\[4\]](#)

Quantitative Data for Coupling Reaction:

Parameter	Value	Reference
Yield	High (specific value not reported)	[4]
Purity	Sufficient for herbicidal activity testing	[4]

Logical Relationship of the Synthesis

The synthesis of thiophenesulfonylurea herbicides from "**Methyl 4-Oxotetrahydrothiophene-3-carboxylate**" follows a logical progression of functional group transformations designed to build the final active molecule.

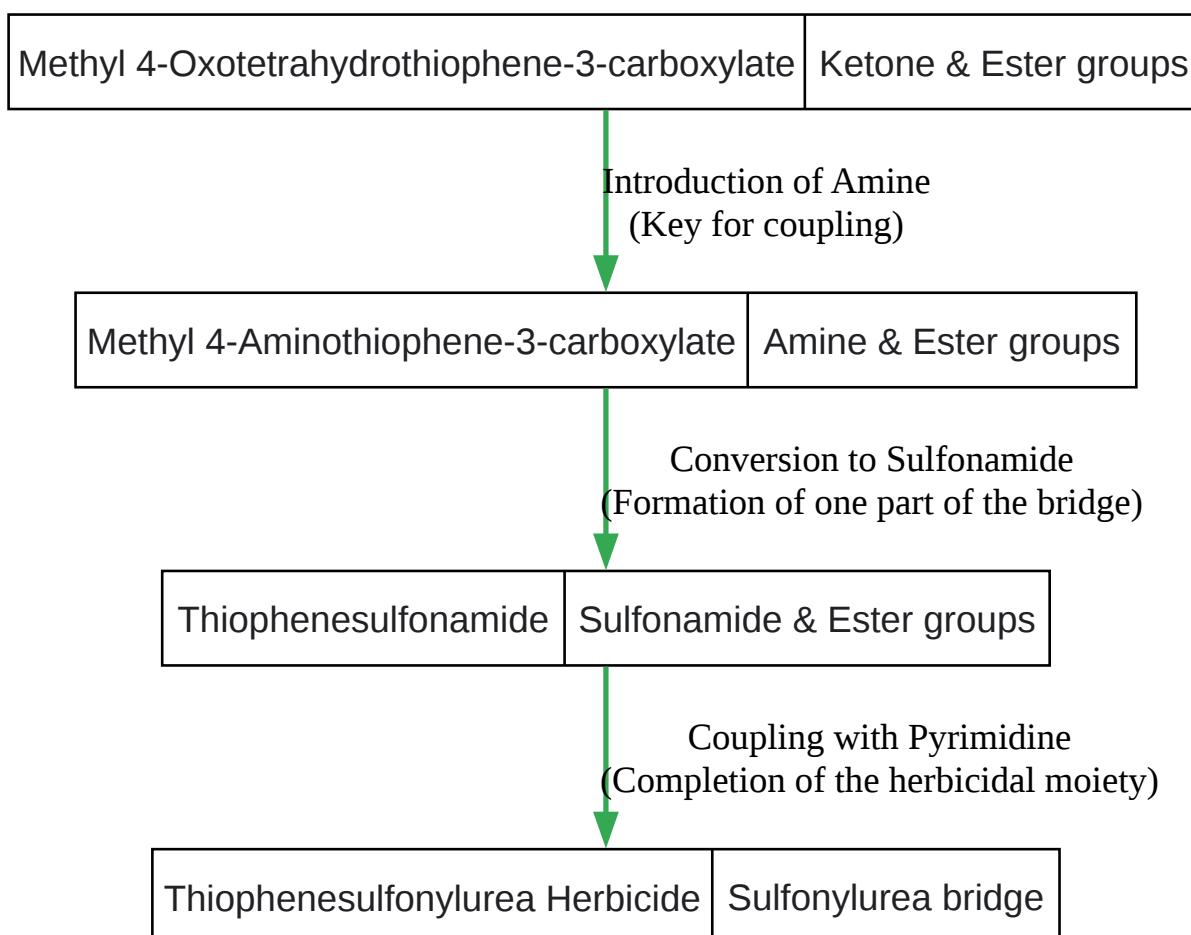
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Figure 2: Logical progression of the synthetic route.

Conclusion

"**Methyl 4-Oxotetrahydrothiophene-3-carboxylate**" is a valuable and versatile starting material for the synthesis of complex agrochemicals. The protocols provided herein detail a reliable pathway to produce potent thiophenesulfonylurea herbicides. This synthetic route offers multiple points for diversification, allowing for the creation of a library of analogs for structure-activity relationship (SAR) studies, which is crucial for the development of new and improved herbicidal agents. Researchers in the field of agrochemical synthesis can utilize these notes and protocols as a foundation for their own research and development efforts.

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